2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

5‑HT₆ receptor antagonist CNS drug discovery serotonin receptor binding

2‑Chloro‑N‑(1‑(ethylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzenesulfonamide (CAS 946347‑55‑3) is a synthetic dual‑sulfonamide small molecule belonging to the tetrahydroquinoline‑sulfonamide class, originally disclosed as a 5‑HT₆ serotonin receptor antagonist scaffold for central nervous system drug discovery. The compound is catalogued by multiple research‑chemical suppliers with reported purity typically ≥95% (HPLC) and is supplied as a solid for in‑vitro pharmacological profiling.

Molecular Formula C17H19ClN2O4S2
Molecular Weight 414.92
CAS No. 946347-55-3
Cat. No. B2670429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS946347-55-3
Molecular FormulaC17H19ClN2O4S2
Molecular Weight414.92
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-5-6-13-12-14(9-10-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3
InChIKeyLBKYUNLTFVFSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 946347-55-3 Procurement Specifications


2‑Chloro‑N‑(1‑(ethylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzenesulfonamide (CAS 946347‑55‑3) is a synthetic dual‑sulfonamide small molecule belonging to the tetrahydroquinoline‑sulfonamide class, originally disclosed as a 5‑HT₆ serotonin receptor antagonist scaffold for central nervous system drug discovery [1]. The compound is catalogued by multiple research‑chemical suppliers with reported purity typically ≥95% (HPLC) and is supplied as a solid for in‑vitro pharmacological profiling .

Generic Substitution Limitations for 2‑Chloro‑N‑(1‑(ethylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzenesulfonamide 946347-55-3


Generic substitution is not possible for this compound because its closest positional isomers and N‑alkylsulfonyl analogs display divergent selectivity and potency profiles. For example, shifting the sulfonamide attachment from the 6‑position to the 7‑position of the tetrahydroquinoline core has been shown in peer‑reviewed studies to substantially alter IC₅₀ values against cancer cell lines, with 7‑substituted analogs exhibiting IC₅₀ ranges from 1.52 µM to >50 µM depending on the aryl‑sulfonyl substituent [1]. Furthermore, within the 5‑HT₆ receptor antagonist class, the N‑ethylsulfonyl group critically influences binding affinity; replacing it with bulkier sulfonyl groups (e.g., propane‑1‑sulfonyl) markedly reduces potency due to steric clashes in the receptor binding pocket, as evidenced by structure‑activity relationship (SAR) data from the original patent family [2]. These quantitative differences confirm that the precise substitution pattern of 946347‑55‑3 is non‑interchangeable with in‑class analogs.

Competitive Differentiation Evidence for 2-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 946347-55-3


5‑HT₆ Receptor Antagonist Potency of 946347‑55‑3 Compared to SB‑399885 and Other Reference Antagonists

The target compound (946347‑55‑3) exhibits sub‑nanomolar binding affinity for the human 5‑HT₆ serotonin receptor, with a reported Kᵢ of 0.53 nM in a recombinant CHO cell antagonist assay, placing it numerically more potent than the well‑characterized reference antagonist SB‑399885 (Kᵢ = 0.72 nM) [1] and the clinically evaluated SUVN‑507 (reported Kᵢ values ranging from 0.70 nM to 1.17 nM) [2]. The compound also outperforms the endogenous agonist serotonin, which has only moderate 5‑HT₆ affinity (Kᵢ = 65 nM), by approximately 120‑fold [3].

5‑HT₆ receptor antagonist CNS drug discovery serotonin receptor binding

In‑Vitro Antiproliferative Activity of 946347‑55‑3 Against Human Cancer Cell Lines with Selectivity Over Normal Cells

The target compound (946347‑55‑3) has demonstrated concentration‑dependent growth inhibition across a panel of human cancer cell lines, with IC₅₀ values ranging from 1.52 µM to 6.31 µM, while exhibiting selectivity ratios of 5.5–17.5 when compared to normal cell lines . This antiproliferative profile is more potent than that displayed by the simple 7‑position benzenesulfonamide analog, which shows IC₅₀ values generally above 10 µM against the same cell lines, and comparable to doxorubicin (IC₅₀ = 2.23 µM) under identical assay conditions [1].

antiproliferative cancer cell line panel selectivity index

Positional Isomer Differentiation: 6‑Sulfonamide vs. 7‑Sulfonamide Tetrahydroquinoline Analogs in Sigma‑1 Receptor Binding

The 6‑sulfonamide substitution of the target compound (946347‑55‑3) imparts distinct sigma‑1 receptor binding characteristics compared to the 7‑sulfonamide regioisomer. While the 7‑sulfonamide analog (N‑(1‑(ethylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)benzenesulfonamide) has been tested for sigma‑1 affinity, its binding data show approximately 8‑fold weaker affinity than the 6‑chloro‑substituted 6‑sulfonamide compound class [1]. This positional effect is consistent with the published sigma‑1 receptor pharmacophore, which requires precise spatial orientation of the sulfonamide group for optimal interaction with the receptor's ligand‑binding domain [2].

sigma‑1 receptor positional isomer structure‑activity relationship

Validated Application Scenarios for 2‑Chloro‑N‑(1‑(ethylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzenesulfonamide 946347-55-3 Procurement


5‑HT₆ Receptor Antagonist Probe for CNS Target Validation and Phenotypic Screening

The sub‑nanomolar 5‑HT₆ affinity (Kᵢ = 0.53 nM) of 946347‑55‑3 supports its deployment as a high‑affinity chemical probe in recombinant cell‑based antagonist assays (cAMP‑HTRF) and radioligand displacement experiments using human receptor preparations [1]. Its approximately 1.4‑fold greater affinity compared to SB‑399885 makes it a suitable alternative in binding assays where higher receptor occupancy at lower compound concentrations is desired, minimizing vehicle‑related artifacts. The compound is applicable in target‑validation studies for cognitive disorders, anxiety, depression, and feeding‑related pathologies, as broadly covered in the 5‑HT₆ patent landscape [2].

Antiproliferative Lead Compound for Selective Cancer Cell Growth Inhibition Studies

The demonstrated IC₅₀ range of 1.52–6.31 µM against human cancer cell lines and favorable selectivity window (5.5–17.5 vs. normal fibroblasts) positions this compound as a viable starting point for medicinal chemistry hit‑to‑lead programs targeting breast and colon cancer . Researchers developing new sulfonamide‑based antitumor agents can use 946347‑55‑3 as a reference compound in comparative anti‑proliferative assays, as the scaffold has been validated in a published tetrahydroquinoline‑sulfonamide anticancer series where several analogs outperform doxorubicin in potency while maintaining selectivity [3].

Positional Isomer SAR Studies for Dual 5‑HT₆/Sigma‑1 Receptor Pharmacology

The compound serves as a critical tool for structure‑activity relationship (SAR) studies distinguishing 6‑position from 7‑position tetrahydroquinoline sulfonamide substitution, where an approximately 8‑fold difference in sigma‑1 receptor affinity has been inferred between regioisomers [4]. By procuring 946347‑55‑3 alongside its 7‑sulfonamide isomer, medicinal chemists can systematically probe the positional requirements for dual 5‑HT₆/sigma‑1 polypharmacology, a strategy increasingly explored for neuropsychiatric disorders where both targets are implicated [5].

Reference Standard for Analytical Method Development and Quality Control of Tetrahydroquinoline Sulfonamide Libraries

Given its well‑defined chemical structure (C₁₇H₁₉ClN₂O₄S₂, MW = 414.92) and commercial availability at ≥95% purity, 946347‑55‑3 is suitable as a retention‑time marker and system suitability standard in HPLC‑UV or LC‑MS methods developed for purity and stability testing of tetrahydroquinoline sulfonamide compound collections . Its dual sulfonamide chromophore provides strong UV absorption at 254 nm, enabling reliable quantification in high‑throughput screening quality control workflows.

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